5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate

Beschreibung

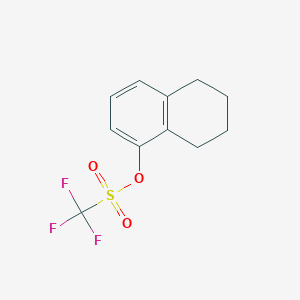

5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate (CAS: 101533-70-4) is a triflate ester derivative of a partially hydrogenated naphthalene system. The trifluoromethanesulfonate (triflate) group is a highly reactive leaving group, making this compound valuable in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, where it facilitates the formation of carbon-carbon or carbon-heteroatom bonds . Its tetrahydronaphthalene core imparts unique steric and electronic properties, distinguishing it from simpler aryl triflates.

Eigenschaften

CAS-Nummer |

101533-70-4 |

|---|---|

Molekularformel |

C11H11F3O3S |

Molekulargewicht |

280.27 g/mol |

IUPAC-Name |

5,6,7,8-tetrahydronaphthalen-1-yl trifluoromethanesulfonate |

InChI |

InChI=1S/C11H11F3O3S/c12-11(13,14)18(15,16)17-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 |

InChI-Schlüssel |

NZJDTIFBIVYXAZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC2=C(C1)C=CC=C2OS(=O)(=O)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-ol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, under anhydrous conditions to prevent hydrolysis of the anhydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Nucleophilic substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Coupling reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling reactions: Reagents include boronic acids and palladium catalysts.

Major Products Formed

Nucleophilic substitution: The major products are the corresponding substituted tetrahydronaphthalenes.

Coupling reactions: The major products are biaryl compounds formed through the coupling of the tetrahydronaphthalen-1-yl group with the aryl or vinyl group of the boronic acid.

Wissenschaftliche Forschungsanwendungen

5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate has several applications in scientific research:

Organic synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

Pharmaceutical research: The compound is used in the development of new drugs and therapeutic agents.

Material science: It is employed in the synthesis of novel materials with unique properties.

Wirkmechanismus

The mechanism of action of 5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate is primarily based on its ability to act as a leaving group in nucleophilic substitution reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group. This property makes the compound highly reactive in various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key differences between the target compound and structurally similar triflates:

Key Observations:

- Substitution Position: The 1-yl position in the target compound vs.

- Substituent Effects: Methyl groups in 5,5,8,8-tetramethyl-tetrahydronaphthalen-2-yl triflate may improve solubility in nonpolar solvents or stabilize intermediates, as evidenced by its 85% synthetic yield . In contrast, electron-withdrawing groups (e.g., methylsulfonyl in 57728-94-6) enhance electrophilicity, accelerating nucleophilic substitution .

Comparison with Precursor Alcohols

lists (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol (CAS: 35106-82-2) and analogs with similarity scores of 0.92. These alcohols are structurally related but lack the triflate group. Key differences include:

- Reactivity: The methanol derivatives are less reactive in cross-coupling due to the absence of a leaving group.

- Synthetic Utility : Triflates are typically synthesized from alcohols via esterification with triflic anhydride, suggesting these alcohols are direct precursors .

Biologische Aktivität

5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate (CAS Number: 13496051) is a chemical compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₁F₃O₃S

- Molecular Weight : 284.26 g/mol

- Structure : The compound features a tetrahydronaphthalene moiety with a trifluoromethanesulfonate group, which enhances its reactivity and solubility in organic solvents.

The biological activity of this compound primarily stems from its ability to act as a sulfonate ester. This allows it to participate in nucleophilic substitutions and other chemical reactions that can modify biological molecules such as proteins and nucleic acids.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance:

- Histone Demethylase Inhibition : Research has shown that sulfonate esters can inhibit histone demethylases, enzymes crucial for epigenetic regulation in cancer cells. This inhibition leads to altered gene expression profiles that can suppress tumor growth .

Neuroprotective Effects

There is emerging evidence suggesting that derivatives of tetrahydronaphthalene may possess neuroprotective effects. They potentially modulate neurotransmitter systems and protect against neurodegenerative conditions by:

- Reducing Oxidative Stress : By scavenging free radicals and reducing oxidative damage in neuronal cells.

- Modulating Neurotransmitter Release : Influencing the release of neurotransmitters such as dopamine and serotonin.

Study 1: Inhibition of Histone Demethylases

A study published in Nature identified the efficacy of sulfonate esters like this compound in inhibiting histone demethylases. The results demonstrated a significant reduction in cancer cell viability when treated with this compound compared to controls .

Study 2: Neuroprotective Properties

In vitro studies conducted on neuronal cell lines showed that tetrahydronaphthalene derivatives could significantly reduce cell death induced by oxidative stress. The treatment led to increased cell survival rates by up to 40% compared to untreated cells .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.